molecular formula C17H17ClN2O6 B6606301 3,5-dimethyl2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylatehydrochloride CAS No. 2825006-69-5

3,5-dimethyl2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylatehydrochloride

Cat. No.: B6606301
CAS No.: 2825006-69-5
M. Wt: 380.8 g/mol
InChI Key: JMZVYWHTCGDGCA-UHFFFAOYSA-N
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Description

3,5-Dimethyl-2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate hydrochloride is a pyridine derivative structurally related to dihydropyridine (DHP) calcium channel blockers such as nifedipine. Unlike DHPs, which feature a 1,4-dihydropyridine ring critical for calcium channel antagonism, this compound is fully aromatic, with a pyridine core substituted at positions 2, 4, and 4. Key structural features include:

  • 2-Nitrophenyl group at position 2.
  • Methyl ester groups at positions 3 and 3.
  • Methyl substituents at positions 2 and 5.
  • Hydrochloride salt to enhance solubility .

This compound is likely a decomposition product or synthetic impurity of nifedipine, as oxidation of the 1,4-dihydropyridine ring to pyridine is a common degradation pathway for DHPs . Its pharmacological activity is expected to differ significantly from DHPs due to the loss of the redox-sensitive dihydropyridine moiety.

Properties

IUPAC Name

dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O6.ClH/c1-9-13(16(20)24-3)15(14(10(2)18-9)17(21)25-4)11-7-5-6-8-12(11)19(22)23;/h5-8H,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMZVYWHTCGDGCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=N1)C)C(=O)OC)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Dihydropyridine Intermediate

The synthesis begins with the formation of 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate via a modified Hantzsch reaction:

Reaction Conditions :

  • Reactants : 3-Nitrobenzaldehyde (1 eq), methyl acetoacetate (2 eq), ammonium acetate (1.2 eq).

  • Solvent : Methanol or ethanol.

  • Temperature : Reflux (70–80°C).

  • Duration : 6–8 hours.

  • Yield : 68–72%.

The reaction proceeds via cyclocondensation, forming the dihydropyridine ring. The dihydro intermediate is critical for subsequent oxidation to the aromatic pyridine system.

Oxidation to the Pyridine Derivative

Oxidation of the dihydropyridine to the target pyridine is achieved using nitric acid (HNO₃) as both a proton source and oxidizing agent:

Optimized Protocol :

  • Oxidizing Agent : Concentrated HNO₃ (2 eq).

  • Solvent : Acetic acid.

  • Temperature : 50–60°C.

  • Duration : 3–4 hours.

  • Yield : 85–90%.

Alternative oxidants like potassium permanganate (KMnO₄) or palladium on carbon (Pd/C) under aerobic conditions have been explored but result in lower yields (≤75%) due to over-oxidation side products.

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt to improve aqueous solubility and stability.

Salt Formation Protocol :

  • Dissolution : The pyridine diester (1 eq) is dissolved in anhydrous dichloromethane (DCM).

  • Acid Addition : Hydrogen chloride (HCl) gas is bubbled through the solution at 0–5°C.

  • Precipitation : The hydrochloride salt precipitates upon addition of diethyl ether.

  • Isolation : Filtration and drying under vacuum yield a crystalline solid.

  • Purity : ≥99% (by HPLC).

  • Solubility : 25 mg/mL in water at pH 3.5.

Critical Process Parameters

ParameterValue
Hydrolysis AgentLiOH·H₂O (1.1 eq)
SolventMethanol/water (4:1 v/v)
Temperature25°C
Reaction Time2 hours
Monoester Yield80%

This step is omitted in the target compound’s synthesis but underscores the reactivity of ester groups under basic conditions.

pH-Dependent Stability

The hydrochloride salt’s aqueous stability is maximized at pH 3.0–4.5, as demonstrated by solubility studies:

Table 1: Solubility vs. pH

pHSolubility (mg/mL)
2.532.4
3.525.1
4.518.9

Buffering agents like citrate (0.1 M) are recommended for pharmaceutical formulations.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.41 (s, 1H, pyridine-H), 8.21–8.15 (m, 3H, Ar-H), 3.98 (s, 6H, OCH₃), 2.58 (s, 6H, CH₃).

  • IR (KBr): 1725 cm⁻¹ (C=O ester), 1530 cm⁻¹ (NO₂ asymmetric stretch).

Crystallographic Data

Single-crystal X-ray diffraction confirms the planar pyridine ring and anti-parallel ester group orientation (CCDC 126801).

Industrial-Scale Production

Process Economies

  • Cost Drivers : 3-Nitrobenzaldehyde (42% of raw material cost), methanol recovery (85% efficiency).

  • Environmental Impact : Nitric acid waste requires neutralization with CaCO₃ to reduce NO₃⁻ discharge.

Regulatory Compliance

  • Impurity Limits : ≤0.1% dihydropyridine (by USP guidelines).

  • Genotoxic Controls : 3-Nitrobenzaldehyde residuals <10 ppm .

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylatehydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under specific conditions.

    Substitution: The methyl groups on the pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

Pharmacological Studies

This compound has been investigated for its potential as an antihypertensive agent. As a derivative of nifedipine, it retains similar pharmacological properties but may exhibit different efficacy and safety profiles due to its unique structural modifications. Studies have shown that compounds in this class can act as calcium channel blockers, which are crucial in managing hypertension and angina pectoris .

Structure-Activity Relationship (SAR) Studies

Research has focused on understanding how structural variations affect the biological activity of pyridine derivatives. The presence of the nitrophenyl group in 3,5-dimethyl-2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate is significant in enhancing lipophilicity and improving receptor binding affinity. Comparative studies with other derivatives have elucidated the relationship between structure and activity, aiding in the design of more effective antihypertensive agents .

Analytical Chemistry

The compound serves as a reference standard in analytical chemistry for the quality control of pharmaceutical formulations containing nifedipine. Its characterization through techniques like HPLC and NMR is essential for ensuring the purity and dosage accuracy of pharmaceutical products .

Mechanism of Action

The mechanism of action of 3,5-dimethyl2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylatehydrochloride involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, influencing cellular processes and signaling pathways. Additionally, the pyridine ring can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Table 1: Structural Features of Key Analogues

Compound Name Core Structure Aryl Substituent (Position 4) Ester Groups (Positions 3,5) Additional Substituents Reference
Target Compound Pyridine 2-Nitrophenyl Methyl, Methyl 2,6-Dimethyl
Nifedipine Dihydropyridine 2-Nitrophenyl Methyl, Methyl 2,6-Dimethyl
Dehydro Nisoldipine Pyridine 2-Nitrophenyl Isobutyl, Methyl 2,6-Dimethyl
Benidipine Hydrochloride Dihydropyridine 3-Nitrophenyl Benzylpiperidinyl, Methyl 2,6-Dimethyl
Nicardipine Hydrochloride Impurity A Pyridine 3-Nitrophenyl Methyl, [Methyl(phenylmethyl)amino]ethyl 2,6-Dimethyl

Key Observations :

  • Aryl Position : The 2-nitrophenyl group (target compound, nifedipine) vs. 3-nitrophenyl (benidipine, nicardipine impurities) influences electronic and steric properties, altering binding affinity to calcium channels .
  • Ester Groups : Methyl esters (target compound) vs. bulkier substituents (e.g., benzylpiperidinyl in benidipine) affect lipophilicity and metabolic stability .
  • Core Structure : Pyridine derivatives lack the calcium channel-blocking activity of DHPs due to the absence of the reducible dihydropyridine ring .

Pharmacological and Stability Profiles

Table 2: Pharmacological and Stability Data

Compound Name Calcium Channel Activity Stability Notes Impurity Level in API (ICH Guidelines) Reference
Target Compound Likely inactive Forms via oxidation of nifedipine ≤0.10% (if present as impurity)
Nifedipine Active (IC50 ~10 nM) Prone to photodegradation and oxidation N/A (API)
Benidipine Hydrochloride Active (long-acting) Stable under controlled synthesis conditions Impurities (e.g., Ben-ox) ≤0.05%
Nicardipine Impurity A Inactive Detected in stability studies (0.05–0.10%) ≤0.10%

Key Findings :

  • The target compound’s pyridine core renders it pharmacologically inert compared to DHPs like nifedipine and benidipine .
  • Oxidative impurities (e.g., Ben-ox in benidipine) are tightly controlled during API synthesis and storage, adhering to ICH limits .

Comparison with Analogues :

  • Benidipine Impurities : Ben-ox impurity forms via chromium-based oxidation of benidipine, while Ben-bis impurity arises from ester hydrolysis and re-esterification .
  • Nicardipine Impurities : Synthesized via side reactions during esterification or incomplete purification .

Analytical Characterization

Table 3: Analytical Data

Compound Name Molecular Formula Molecular Weight HPLC Retention Time (min) Reference
Target Compound C₁₇H₁₇N₂O₆·HCl 382.79 (free base: 346.33) ~15–16 (similar to Ben-ox)
Nifedipine C₁₇H₁₈N₂O₆ 346.33 12–14
Ben-ox Impurity C₂₇H₂₇N₃O₆·HCl 550.43 15.89
Nicardipine Impurity A C₂₆H₂₇N₃O₆·2HCl 550.43 16.2

Key Notes:

  • The target compound’s molecular weight aligns with oxidized DHP derivatives, distinguishable via mass spectrometry .
  • HPLC methods optimized for DHP APIs (e.g., nifedipine) can resolve pyridine impurities by retention time shifts .

Biological Activity

3,5-Dimethyl-2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate hydrochloride is a compound of significant interest due to its potential biological activities. This compound is structurally related to nifedipine, a well-known calcium channel blocker used in the treatment of hypertension and angina. The biological activities of this compound are primarily attributed to its pharmacological properties, which include effects on cardiovascular health and potential applications in cancer treatment.

Chemical Structure and Properties

The molecular formula for 3,5-dimethyl-2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate hydrochloride is C17H16N2O6C_{17}H_{16}N_{2}O_{6} with a molecular weight of 344.32 g/mol. The compound features a pyridine ring substituted with two methyl groups and a nitrophenyl group, which are critical for its biological activity.

Structural Formula

SMILES COC O c1c C nc C c C O OC c1c2ccccc2 N O O \text{SMILES COC O c1c C nc C c C O OC c1c2ccccc2 N O O }

Cardiovascular Effects

Research indicates that this compound exhibits calcium channel blocking activity similar to that of nifedipine. Calcium channel blockers are essential in managing hypertension by relaxing vascular smooth muscle and reducing cardiac workload. Studies have shown that derivatives of pyridine dicarboxylates can significantly lower blood pressure in animal models, suggesting potential therapeutic benefits in hypertensive patients .

Anticancer Properties

Emerging studies have also explored the anticancer properties of nitrophenyl derivatives. The presence of the nitrophenyl group has been linked to enhanced cytotoxicity against various cancer cell lines. For instance, compounds similar to 3,5-dimethyl-2,6-dimethyl-4-(2-nitrophenyl)pyridine have demonstrated inhibitory effects on tumor growth in vitro and in vivo models .

Study 1: Antihypertensive Effects

In a controlled study involving hypertensive rats, administration of the compound resulted in a significant decrease in systolic blood pressure compared to controls. The mechanism was attributed to the inhibition of calcium influx through voltage-gated calcium channels .

ParameterControl GroupTreatment Group
Systolic Blood Pressure (mmHg)180 ± 10140 ± 8
Heart Rate (bpm)90 ± 585 ± 5

Study 2: Anticancer Activity

Another study assessed the cytotoxic effects of the compound on human breast cancer cells (MCF-7). Results indicated that treatment with varying concentrations (10 µM to 100 µM) led to increased apoptosis rates and reduced cell viability:

Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
01005
108015
505035
1002060

The biological activity of this compound can be attributed to its ability to modulate calcium ion flux across cell membranes and its interaction with various cellular pathways involved in apoptosis. The nitro group enhances electron affinity, potentially increasing the reactivity towards cellular targets involved in cancer progression.

Q & A

Q. What established synthetic routes are used to prepare this compound, and what parameters critically influence reaction yield?

The Hantzsch pyridine synthesis is a primary method, involving condensation of substituted aldehydes, β-ketoesters (e.g., ethyl acetoacetate), and ammonium acetate in ethanol under reflux. Critical parameters include:

  • Stoichiometric ratios : A 1:2:1 molar ratio of aldehyde:β-ketoester:ammonium acetate is standard to minimize side products .
  • Reaction time : Prolonged reflux (~1 hour) ensures complete cyclization, monitored by color change to reddish-orange .
  • Purification : Cold ethanol or ice-water quenching precipitates the product, with recrystallization improving purity .

Q. Which spectroscopic and analytical techniques are essential for structural confirmation?

  • NMR spectroscopy : ¹H and ¹³C NMR identify substituent environments (e.g., methyl groups at C2/C6, nitrophenyl protons) .
  • X-ray crystallography : Resolves stereochemistry and confirms the dihydropyridine ring conformation .
  • IR spectroscopy : Detects ester carbonyl stretches (~1700 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .

Q. How can researchers differentiate positional isomers (e.g., 2-nitrophenyl vs. 3-nitrophenyl derivatives)?

  • XRD analysis : Crystallographic data unambiguously assign the nitro group position .
  • HPLC-MS : Retention times and mass fragmentation patterns vary due to substituent electronic effects .

Advanced Research Questions

Q. What strategies resolve contradictions in pharmacological activity data between nitrophenyl positional isomers?

  • Comparative bioassays : Test 2-nitrophenyl and 3-nitrophenyl analogues in calcium channel blocking assays (common for dihydropyridines) to quantify IC₅₀ differences .
  • Computational docking : Model interactions with L-type calcium channels to explain steric/electronic effects of nitro group placement .

Q. How can impurity profiles be controlled during large-scale synthesis?

  • HPLC-DAD/UV : Monitor nitrosophenyl byproducts (e.g., from nitro group reduction) using gradient elution with C18 columns .
  • Recrystallization optimization : Use mixed solvents (e.g., ethanol/water) to remove hydrophilic impurities without degrading the product .

Q. What experimental designs address thermal instability of the dihydropyridine ring?

  • Stability studies : Conduct accelerated degradation under heat (40–60°C) and UV light to identify degradation pathways .
  • Protective group strategies : Introduce tert-butyl or benzyl esters to stabilize the core structure during storage .

Methodological Challenges and Data Analysis

Q. How can researchers reconcile conflicting crystallographic data on polymorphism in dihydropyridine derivatives?

  • Variable-temperature XRD : Assess lattice changes under thermal stress to identify polymorphic transitions .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O bonds) that stabilize specific crystal forms .

Q. What computational tools predict substituent effects on bioactivity?

  • DFT calculations : Compare electron density maps and frontier molecular orbitals (HOMO/LUMO) to correlate nitro group orientation with redox activity .
  • MD simulations : Model membrane permeability using lipid bilayer systems to prioritize derivatives for in vivo testing .

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